molecular formula C7H18Cl2N2O B14788469 1-Ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride

1-Ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride

Cat. No.: B14788469
M. Wt: 217.13 g/mol
InChI Key: LMEBSEDFMOQHED-UHFFFAOYSA-N
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Description

1-Ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride is a compound belonging to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that has gained significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications . The compound’s structure includes an ethyl group, a methoxy group, and an amine group, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpyrrolidine with methoxyamine under acidic conditions to form the desired product. The reaction typically requires a solvent such as methanol and a catalyst like hydrochloric acid to facilitate the formation of the dihydrochloride salt . Industrial production methods may involve the use of microwave-assisted organic synthesis (MAOS) to increase efficiency and yield .

Chemical Reactions Analysis

1-Ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrrolidine derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 1-Ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, the compound may interact with cellular receptors to induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H18Cl2N2O

Molecular Weight

217.13 g/mol

IUPAC Name

1-ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C7H16N2O.2ClH/c1-3-9-4-6(8)7(5-9)10-2;;/h6-7H,3-5,8H2,1-2H3;2*1H

InChI Key

LMEBSEDFMOQHED-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(C(C1)OC)N.Cl.Cl

Origin of Product

United States

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